molecular formula C12H11O2P B159298 Diphenylphosphinic acid CAS No. 1707-03-5

Diphenylphosphinic acid

Cat. No.: B159298
CAS No.: 1707-03-5
M. Wt: 218.19 g/mol
InChI Key: BEQVQKJCLJBTKZ-UHFFFAOYSA-N
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Description

Diphenylphosphinic acid is an organophosphorus compound with the chemical formula C₁₂H₁₁O₂P . It is a white crystalline solid that is soluble in organic solvents such as alcohols and ethers but insoluble in water . This compound is known for its weak acidic properties and is used in various chemical reactions and industrial applications.

Mechanism of Action

Target of Action

Diphenylphosphinic acid (DPPA) is an organophosphinic acid compound . It primarily targets various biochemical reactions as a catalyst or a reactant. For instance, it has been used as an efficient organocatalyst in the synthesis of α-aminophosphonates . It also finds application as a reactive flame-retardant and promoter for palladium catalytic systems .

Mode of Action

DPPA interacts with its targets by participating in the reaction process. For example, in the synthesis of α-aminophosphonates, DPPA acts as a catalyst in the multicomponent Kabachnik-Fields reaction . It has also been reported to promote the carbonylation of nitrobenzene and aniline to diphenylurea .

Biochemical Pathways

It plays a crucial role in the synthesis of α-aminophosphonates via the kabachnik-fields reaction . This reaction involves the condensation of an amine, a carbonyl compound, and a phosphite, leading to the formation of α-aminophosphonates .

Pharmacokinetics

It’s known that dppa is soluble in organic solvents like alcohol and ether, but insoluble in water . This suggests that its bioavailability might be influenced by these properties.

Result of Action

The primary result of DPPA’s action is the synthesis of new compounds. For instance, it aids in the production of α-aminophosphonates and diphenylurea . These compounds have various applications in medicinal chemistry and biological activities .

Action Environment

The action, efficacy, and stability of DPPA can be influenced by various environmental factors. For instance, the temperature and the amount of DPPA used can significantly affect the yield of α-aminophosphonates synthesis .

Safety and Hazards

Diphenylphosphinic acid should be handled with care. Avoid contact with skin and eyes, breathing vapors or mists, and ingestion. If swallowed, seek immediate medical assistance. Wash thoroughly after handling .

Preparation Methods

Synthetic Routes and Reaction Conditions: Diphenylphosphinic acid can be synthesized through several methods. One common method involves the reaction of diphenylphosphine oxide with hydrogen peroxide. Another method includes the oxidation of diphenylphosphine with oxygen or other oxidizing agents .

Industrial Production Methods: In industrial settings, this compound is often produced by the hydrolysis of diphenylphosphinic chloride. This process involves the reaction of diphenylphosphinic chloride with water, resulting in the formation of this compound and hydrochloric acid as a byproduct .

Chemical Reactions Analysis

Types of Reactions: Diphenylphosphinic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

  • Phenylphosphonic acid
  • Phenylphosphinic acid
  • Dimethylphosphinic acid
  • Diphenylphosphine oxide

Comparison: Diphenylphosphinic acid is unique due to its specific structure and reactivity. Compared to phenylphosphonic acid and phenylphosphinic acid, this compound has two phenyl groups attached to the phosphorus atom, which influences its reactivity and solubility. It is more stable and less reactive than diphenylphosphine oxide, making it suitable for different applications .

Properties

IUPAC Name

diphenylphosphinic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11O2P/c13-15(14,11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1-10H,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEQVQKJCLJBTKZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)P(=O)(C2=CC=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11O2P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70168929
Record name Phosphinic acid, diphenyl-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1707-03-5
Record name Diphenylphosphinic acid
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Record name Diphenylphosphinic acid
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Record name Diphenylphosphinic acid
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Record name Phosphinic acid, diphenyl-
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Record name Diphenylphosphinic acid
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Record name DIPHENYLPHOSPHINIC ACID
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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